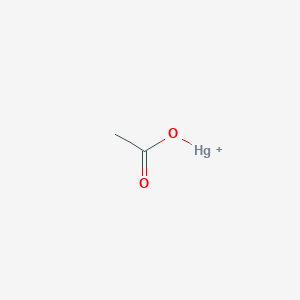

Mercury acetate ion

Description

Historical Context and Evolution of Research on Mercury(II) Acetate (B1210297) Chemistry

The study of mercury compounds has a long history in chemistry. Mercury(II) acetate itself can be synthesized by reacting mercuric oxide with acetic acid. pandoraindia.comwikiwand.com Historically, its applications included the preparation of other organomercury compounds and its use in the manufacturing of certain dyes. pandoraindia.com

A pivotal development in the academic study of mercury(II) acetate was the discovery and development of the oxymercuration-demercuration reaction. laboraprevencion.comthieme-connect.com This reaction provided a reliable method for the Markovnikov addition of water across a double bond in alkenes to form alcohols, without the carbocation rearrangements that can plague traditional acid-catalyzed hydration. laboraprevencion.comchemistrysteps.com Early research focused on understanding the mechanism of this and related reactions, such as the mercuration of electron-rich aromatic compounds. wikipedia.org These foundational studies established mercury(II) acetate as a valuable tool in organic synthesis, paving the way for more complex applications. pandoraindia.com

Contemporary Significance of Mercury(II) Acetate in Chemical Sciences

In modern chemical sciences, mercury(II) acetate continues to be an important reagent, primarily in organic synthesis. pandoraindia.comvizagchemical.com Its contemporary significance is rooted in its unique reactivity and the high degree of selectivity it offers in various transformations. reddit.comfiveable.me

One of its most prominent uses remains the oxymercuration-reduction reaction, a two-step process for hydrating alkenes. chemclip.comwikipedia.org A variation of this, alkoxymercuration-demercuration, is used to synthesize ethers by using an alcohol instead of water as the solvent. unacademy.commasterorganicchemistry.com The reaction is highly regioselective, consistently following Markovnikov's rule where the hydroxyl or alkoxy group adds to the more substituted carbon of the double bond. wikipedia.org

Beyond additions to alkenes, mercury(II) acetate is employed in the mercuration of arenes, where it adds a mercury-containing group to aromatic rings. wikipedia.org It also serves as a catalyst in various organic reactions and is used to generate other organomercury compounds. vizagchemical.comsuvidhinathlab.com Furthermore, exploiting the high affinity of mercury(II) for sulfur, it is used as a reagent to remove thiol protecting groups in organic synthesis and to convert thiocarbonate esters into dithiocarbonates. wikipedia.org A notable historical application was in the synthesis of the antiviral drug idoxuridine. wikipedia.org

| Application | Description | Reactants | Product Type |

| Oxymercuration-Demercuration | Addition of a hydroxyl group across an alkene double bond according to Markovnikov's rule. laboraprevencion.comwikipedia.org | Alkene, Hg(OAc)₂, H₂O, then NaBH₄ | Alcohol |

| Alkoxymercuration-Demercuration | Addition of an alkoxy group across an alkene double bond to form an ether. unacademy.commasterorganicchemistry.com | Alkene, Hg(OAc)₂, ROH, then NaBH₄ | Ether |

| Mercuration of Arenes | Electrophilic substitution of a hydrogen on an aromatic ring with a -HgOAc group. wikipedia.org | Arene, Hg(OAc)₂ | Arylmercury compound |

| Thiol Deprotection | Removal of thiol protecting groups due to the high affinity of Hg(II) for sulfur. wikipedia.org | Protected Thiol, Hg(OAc)₂ | Thiol |

| Catalysis | Acts as a catalyst in various organic syntheses, such as in enol ether exchange reactions. pandoraindia.comreddit.com | Varies | Varies |

Scope and Delimitation of Academic Inquiry into Mercury(II) Acetate Ion

Academic inquiry into mercury(II) acetate chemistry is precisely focused on the behavior and reactivity of the specific chemical species present in a reaction medium. Understanding the differentiation and roles of these ionic forms is crucial for predicting reaction outcomes and mechanisms.

When dissolved, solid mercury(II) acetate, Hg(OAc)₂, which consists of discrete molecules in its crystalline state, dissociates in solution. wikipedia.orgvizagchemical.com This process is not a simple dissolution but an equilibrium involving several species. The primary dissociation forms the mercury acetate cation, Hg(OAc)⁺, and the acetate anion, OAc⁻. vizagchemical.com

Further dissociation can occur to yield the mercuric ion, Hg²⁺, and another acetate anion. nih.gov The extent of these dissociations depends on the solvent and concentration. Therefore, a solution of mercury(II) acetate contains a mixture of the neutral Hg(OAc)₂ molecule, the cationic mercury acetate ion Hg(OAc)⁺, the mercuric ion Hg²⁺, and acetate anions. vizagchemical.comnih.gov

Research into the reaction mechanisms involving mercury(II) acetate centers on the roles of these different species. The neutral Hg(OAc)₂ molecule or the cationic Hg(OAc)⁺ ion typically acts as the initial electrophile. vizagchemical.com

In the context of oxymercuration, the electrophilic species (often depicted as resulting from the dissociation of Hg(OAc)₂) reacts with the nucleophilic π-bond of an alkene. thieme-connect.com This leads to the formation of a key three-membered cyclic intermediate known as a mercurinium ion. chemistrysteps.comvizagchemical.com This bridged intermediate is crucial because it prevents the formation of a free carbocation, thereby precluding molecular rearrangements. chemistrysteps.comwikipedia.org The subsequent attack by a nucleophile (like water or an alcohol) occurs at the more substituted carbon atom, leading to the observed Markovnikov regioselectivity. unacademy.com The study of these ionic intermediates, from the initial Hg(OAc)⁺ to the mercurinium ion, is fundamental to understanding the selectivity and utility of mercury(II) acetate in synthesis.

| Species | Formula | Role in Chemistry | Description |

| Mercury(II) Acetate | Hg(OAc)₂ | Starting Reagent | A crystalline solid that dissolves and dissociates in solution to initiate reactions. wikipedia.org |

| This compound | Hg(OAc)⁺ | Electrophile | A primary cationic species formed from the dissociation of Hg(OAc)₂ in solution. vizagchemical.comdrugbank.com |

| Mercuric Ion | Hg²⁺ | Electrophile | A divalent cation that can also participate in electrophilic reactions. nih.gov |

| Mercurinium Ion | [Cyclic Intermediate] | Reaction Intermediate | A three-membered ring formed by the reaction of the electrophilic mercury species with an alkene. chemistrysteps.comvizagchemical.com |

Properties

Molecular Formula |

C2H3HgO2+ |

|---|---|

Molecular Weight |

259.64 g/mol |

IUPAC Name |

acetyloxymercury(1+) |

InChI |

InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+2/p-1 |

InChI Key |

QWSOAYZXYZDDPB-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg+] |

Canonical SMILES |

CC(=O)O[Hg+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Mercury Ii Acetate

Standard Laboratory Preparations of Mercury(II) Acetate (B1210297)

The most prevalent laboratory method for synthesizing mercury(II) acetate involves the reaction of mercuric oxide (HgO) with acetic acid (CH₃COOH). wikipedia.orgmacsenlab.comgoogle.comyoutube.comyoutube.commacsenlab.com This preparation is represented by the chemical equation:

HgO + 2 CH₃COOH → Hg(CH₃COO)₂ + H₂O wikipedia.org

Historically, other methods utilizing mercury compounds as starting materials were also employed for its production. google.com An alternative synthetic route involves the treatment of metallic mercury with peracetic acid in an acetic acid medium. In this process, mercurous acetate forms as an intermediate, which is subsequently converted into mercury(II) acetate through heating in the presence of peracetic acid. google.com

Synthesis of Mercury(II) Acetate-Derived Precursors for Advanced Materials

Mercury(II) acetate serves as a pivotal reagent for the generation of organomercury compounds from unsaturated organic precursors. wikipedia.orgmacsenlab.commacsenlab.comchemimpex.com Its utility extends to a broad spectrum of synthetic applications, particularly in the realm of advanced materials and organic synthesis.

A significant application is its use in oxymercuration-demercuration reactions, a widely employed method for the hydration of alkenes to yield alcohols. macsenlab.comyoutube.commacsenlab.comfiveable.mesigmaaldrich.comreddit.com This reaction mechanism typically involves the addition of mercury(II) acetate and water to the alkene, leading to the formation of an intermediate mercurinium ion. This intermediate is then reduced to yield the desired alcohol product. fiveable.me

Due to its strong affinity for sulfur, mercury(II) acetate is also applied in desulfurization reactions. macsenlab.commacsenlab.comsigmaaldrich.com Furthermore, it participates in the synthesis of various organic compounds, including nitrate (B79036) esters, acetate esters, alcohols, and ethers. sigmaaldrich.com It acts as a precursor for the synthesis of other mercury compounds, which find applications in fields such as pharmaceuticals and electronics. ontosight.ai

In the context of advanced materials, mercury(II) acetate is instrumental in the preparation of nanomaterials:

Mercury Oxide (HgO) Nanoparticles: HgO nanoparticles can be produced via the solid-state thermal decomposition of mercury(II) acetate nanostructures. These nanostructures are obtained by the sublimation of mercury(II) acetate powder, typically carried out within a temperature range of 150-180 °C. researchgate.netcapes.gov.br

Metal Sulfide (B99878) Nanoparticles: Mercury sulfide (HgS) and lead sulfide (PbS) nanoparticles have been synthesized through the sonochemical irradiation of an ethylenediamine (B42938) solution containing elemental sulfur and mercury acetate. nju.edu.cn

Mercury Selenide (B1212193) (HgSe) Nanoparticles: A sonochemical method allows for the preparation of mercury selenide nanoparticles by reacting mercury acetate with sodium selenosulfate in an aqueous system. The size of these nanoparticles can be controlled by employing different complexing agents during the synthesis. nju.edu.cn

Metal Complexes: Mercury(II) acetate is utilized in the synthesis of mercury(II) Schiff base complexes ijcrt.org and mercury-imidazolylidene complexes. acs.org It is also employed in Hg(II)-mediated cyclization reactions, such as the synthesis of five-membered furanose derivatives and C-glycosyl amino acid derivatives, often exhibiting high stereoselectivity. beilstein-journals.org

Considerations in the Generation of Mercury(I) Acetate Species

Mercury(I) acetate, with the formula Hg₂(C₂H₃O₂)₂, represents a less stable and less water-soluble form compared to its mercury(II) counterpart. ontosight.ai Mercury(I) salts typically feature mercury in the +1 oxidation state, often existing as a dimeric Hg₂²⁺ ion. macsenlab.com

While mercury(I) acetate can be an intermediate in certain synthetic pathways, such as the reaction of metallic mercury with peracetic acid to form mercury(II) acetate, its direct isolation and study can present challenges. google.com Experiments aimed at monitoring oxidation processes by quantifying precipitated mercurous acetate have encountered feasibility issues. These complications arise partly because the solvent itself may undergo oxidation, influenced by the presence of other substances in the reaction mixture. ias.ac.in Certain compounds containing the -CHOH group have been observed to produce mercurous acetate when reacted in methyl alcoholic solution. ias.ac.in

Mechanistic Investigations of Chemical Transformations Involving Mercury Ii Acetate Ion

Electrophilic Addition Reactions Mediated by Mercury(II) Acetate (B1210297)

Mercury(II) acetate plays a crucial role in electrophilic addition reactions, notably in the oxymercuration of alkenes and alkynes wikipedia.orgorgosolver.combyjus.com. This reaction sequence, often followed by demercuration, provides a highly regioselective and stereoselective pathway for the addition of water (or other nucleophiles) across carbon-carbon double or triple bonds, avoiding carbocation rearrangements commonly seen in acid-catalyzed hydration wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org.

Formation and Reactivity of the Mercurinium Ion Intermediate

The initial step in oxymercuration involves the electrophilic attack of the mercury(II) ion (derived from mercury(II) acetate) on the nucleophilic π-bond of an alkene or alkyne wikipedia.orgorgosolver.comchemistrysteps.comcsbsju.edu. This interaction leads to the formation of a three-membered, positively charged intermediate known as the mercurinium ion wikipedia.orgmasterorganicchemistry.comvedantu.com. This intermediate is analogous in structure to a bromonium ion formed during halogenation reactions chemistrysteps.commasterorganicchemistry.comlibretexts.org.

The formation of the mercurinium ion can be described as the nucleophilic double bond attacking the mercury ion, which simultaneously ejects an acetate group wikipedia.orgunacademy.com. The mercury atom then forms a bridged structure with the two carbons of the original double bond, bearing a positive charge wikipedia.org. The electrons from the highest occupied molecular orbital (HOMO) of the double bond are donated to mercury's empty 6s orbital, while electrons from mercury's d-orbitals (dxz or dyz) are donated into the lowest unoccupied molecular orbital (LUMO) of the double bond wikipedia.orgunacademy.com.

The mercurinium ion is a highly reactive intermediate, but unlike discrete carbocations, it does not undergo rearrangement, which is a significant advantage in synthetic applications chemistrysteps.comlibretexts.orglibretexts.org. Its stability is attributed to the distribution of the positive charge over the three-membered ring, with a partial positive character on the more substituted carbon atom wikipedia.orgchemistrysteps.com.

Regioselectivity and Stereochemistry in Oxymercuration Processes

Oxymercuration reactions exhibit high regioselectivity, adhering to Markovnikov's rule wikipedia.orgmasterorganicchemistry.comvedantu.com. The nucleophile (typically water in oxymercuration) preferentially attacks the more substituted carbon of the mercurinium ion wikipedia.orgchemistrysteps.comvedantu.com. This regioselectivity arises because the positive charge of the mercury atom in the mercurinium ion can partially reside on the more substituted carbon, making it more electrophilic and thus more susceptible to nucleophilic attack wikipedia.orgchemistrysteps.comvedantu.com.

Nucleophilic Attack in Mercuration Steps

Following the formation of the mercurinium ion, the next crucial step is the nucleophilic attack orgosolver.comchemistrysteps.comnih.gov. In oxymercuration, a nucleophilic solvent molecule, such as water, attacks the more substituted carbon of the mercurinium ion wikipedia.orgunacademy.com. This attack occurs in an SN2-like fashion, opening the three-membered ring and liberating the electrons participating in the bond with mercury, which then collapse to the mercury ion, neutralizing its charge wikipedia.orgunacademy.comchadsprep.com. The oxygen of the attacking water molecule temporarily bears a positive charge, which is subsequently deprotonated by a base (e.g., an acetate ion) to form the final alcohol product wikipedia.orgunacademy.com.

This nucleophilic attack is critical for defining the regiochemical outcome, as it consistently occurs at the carbon with greater partial positive character chemistrysteps.com. The prevention of carbocation rearrangements in this step is a key advantage of mercury(II) acetate-mediated reactions over traditional acid-catalyzed hydration methods chemistrysteps.comlibretexts.org.

Organomercurial Formation Mechanisms

Mercury(II) acetate is widely employed for the synthesis of organomercury compounds, particularly through solvomercuration reactions wikipedia.orgmacsenlab.comlibretexts.org. This process involves the addition of Hg(OAc)₂ across unsaturated bonds, such as alkenes or alkynes, in the presence of a solvent libretexts.org.

The general mechanism for organomercurial formation, particularly in solvomercuration, begins with the electrophilic addition of the Hg²⁺ species (or HgOAc⁺) to the alkene or alkyne, forming the cyclic mercurinium ion intermediate, as discussed in Section 3.1.1 libretexts.orglibretexts.org. Subsequently, a nucleophile from the solvent system (e.g., water in oxymercuration, or an alcohol in alkoxymercuration) attacks the more substituted carbon of this intermediate byjus.comlibretexts.org. This nucleophilic attack opens the mercurinium ion ring, leading to the formation of a new carbon-nucleophile bond and a carbon-mercury bond, thereby yielding an organomercury adduct jove.comlibretexts.org.

For instance, in the presence of an alcohol, an alkoxymercury intermediate is formed, which can then be reduced to an ether byjus.com. The stability of organomercury compounds formed in the first step of oxymercuration is notable; they are generally stable to handling, air, and can even be purified masterorganicchemistry.com.

Oxidation and Reduction Pathways of Mercury(II) Acetate Species

The redox chemistry of mercury, including mercury(II) acetate species, is crucial in both synthetic chemistry and environmental contexts. Mercury exists primarily in two oxidation states: elemental mercury (Hg(0)) and mercuric mercury (Hg(II)) mdpi.com. Mercury(II) acetate, containing Hg(II), can undergo various oxidation and reduction pathways.

In environmental systems, the reduction of Hg(II) to Hg(0) is a significant process, often mediated by natural organic matter (NOM) mdpi.comresearchgate.net. Reduced quinones within NOM are primarily responsible for the reduction of Hg(II) researchgate.net. Conversely, the oxidation of Hg(0) back to Hg(II) can occur, influenced by factors such as thiol functional groups on NOM through oxidative complexation mdpi.comresearchgate.net. Chloride ions can also significantly affect these redox rates, often slowing down Hg(II) reduction by forming stable Hg(II)-chloride complexes mdpi.com.

In synthetic contexts, the demercuration step of oxymercuration-demercuration reactions involves the reduction of the organomercury adduct, typically using sodium borohydride (B1222165) (NaBH₄) wikipedia.orglibretexts.orgjove.com. This reductive process replaces the carbon-mercury bond with a carbon-hydrogen bond wikipedia.orgjove.com. Mechanistic studies suggest that this reduction can involve a free radical pathway, where hydride displaces acetate at mercury, followed by homolytic C-Hg bond cleavage to form a carbon-centered radical, and subsequent hydrogen atom abstraction stackexchange.com. This radical mechanism explains the observed loss of stereospecificity in the demercuration step, as the hydrogen can add in either a syn or anti fashion relative to the hydroxyl group wikipedia.orgjove.comstackexchange.com.

Data regarding typical reduction and oxidation rates in environmental systems involving various forms of mercury (including Hg(II) compounds) have been estimated:

Table 1: Estimated Reduction and Oxidation Rate Constants of Mercury Species mdpi.comresearchgate.net

| Process | Estimated Rate Constants (h⁻¹) | Conditions (Typical) |

| Hg(II) Reduction by Reduced Quinones | 0.4 – 5.5 (k₁) | pH ~7, Dark, Anoxic |

| Hg(II) Reduction (secondary pathway) | 0.004 – 0.037 (k₂) | pH ~7, Dark, Anoxic |

| Hg(0) Oxidation by Thiols | 2.2 – 5.0 (k₁') | pH ~7, Dark, Anoxic |

| Hg(0) Oxidation (secondary pathway) | 0.02 – 0.18 (k₂') | pH ~7, Dark, Anoxic |

Note: These rates are highly dependent on specific environmental conditions, including pH, presence of complexing agents (e.g., chloride), and the nature and concentration of organic matter.

Applications in Advanced Chemical Synthesis Utilizing Mercury Ii Acetate

Catalytic Applications in Organic Reactions

Mercury(II) acetate (B1210297) serves as an effective catalyst in several organic reactions, promoting transformations through its ability to act as a Lewis acid and activate substrates.

Mercury(II) acetate has been historically significant in the field of polymer chemistry, particularly in the polymerization of vinyl monomers. It was notably used as a catalyst for the industrial production of polyvinyl acetate from acetylene (B1199291) and acetic acid in the gas phase. The catalytic process involved the formation of an intermediate that facilitates the addition of acetic acid across the triple bond of acetylene.

In other polymerization contexts, mercury salts can influence reaction rates and polymer properties. For instance, in the polymerization of vinyl acetate initiated by other means, the presence of mercury(II) acetate can affect the chain transfer steps, thereby altering the molecular weight of the resulting polymer.

Table 1: Influence of Mercury(II) Acetate in Vinyl Polymerization

| Monomer | Catalyst System | Role of Hg(OAc)₂ | Outcome |

| Acetylene | Hg(OAc)₂ on a support | Primary Catalyst | Formation of vinyl acetate monomer |

| Vinyl Acetate | Radical Initiator + Hg(OAc)₂ | Chain Transfer Agent | Alteration of polymer molecular weight |

Electrophilic Catalysis in Nucleic Acid Cleavage and Isomerization

The mercury(II) ion is a potent electrophilic catalyst for the cleavage and isomerization of phosphodiester bonds in RNA and DNA model compounds. Studies using adenylyl-3´,5´-(2´,3´-O-methyleneadenosine), an RNA model, have shown that Hg(II) can accelerate the cleavage of phosphodiester linkages by as much as two orders of magnitude. The catalytic mechanism is believed to involve the coordination of at least two Hg(II) ions to the phosphate (B84403) group, which facilitates nucleophilic attack by a neighboring hydroxyl group.

The rate of this cleavage is highly dependent on pH. For example, at a concentration of 5 mM Hg(II), the cleavage of an RNA model compound was accelerated by a factor of 100 at the lower end of the pH 5.0-6.0 range and by a factor of 10 at the higher end. While Hg(II) significantly promotes cleavage, its effect on the isomerization of the phosphodiester linkage (e.g., from a 3',5' to a 2',5' linkage) is much more modest, resulting in less than a two-fold rate increase. This differential reactivity highlights the specific catalytic role of mercury(II) in promoting the hydrolytic cleavage pathway.

Reagent in Functional Group Transformations

Beyond its catalytic roles, mercury(II) acetate is a key stoichiometric reagent for a variety of functional group transformations, enabling the synthesis of complex organic molecules.

One of the most well-known applications of mercury(II) acetate is in the oxymercuration-demercuration reaction, a method for the Markovnikov hydration of alkenes. In the first step, the alkene reacts with mercury(II) acetate in an aqueous solvent (like THF) to form a stable organomercury intermediate, the mercurinium ion. This three-membered ring intermediate is then attacked by a water molecule at the more substituted carbon, leading to an anti-addition stereochemistry. A subsequent demercuration step, typically achieved with sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom to yield an alcohol. A significant advantage of this two-step procedure is that it avoids the carbocation rearrangements that can plague traditional acid-catalyzed hydration.

When the reaction is carried out in an alcohol solvent instead of water, the process is termed alkoxymercuration, and the final product is an ether. This extends the utility of the reaction to the synthesis of a wide range of ethers from alkenes.

Table 2: Oxymercuration-Demercuration of Alkenes

| Alkene Substrate | Reagents | Nucleophile | Product | Regioselectivity |

| Propene | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | Water | 2-Propanol | Markovnikov |

| 1-Butene | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | Water | 2-Butanol | Markovnikov |

| Styrene | 1. Hg(OAc)₂, CH₃OH2. NaBH₄ | Methanol (B129727) | 1-Methoxy-1-phenylethane | Markovnikov |

Desulfurization Reactions and Thiol Deprotection

The high affinity of the soft mercury(II) ion for soft sulfur ligands makes mercury(II) acetate an excellent reagent for desulfurization and the deprotection of thiol groups. It can be used to remove thioacetal and thioketal protecting groups from carbonyl compounds, regenerating the ketone or aldehyde under mild conditions.

This thiophilicity is particularly effective in the desulfurization of phosphoromonothioates, where Hg(II) catalysis can accelerate the reaction by more than four orders of magnitude. Similarly, it is employed to convert thiocarbonate esters into their corresponding dithiocarbonates. In carbohydrate chemistry, anomeric benzyl-protected thio groups can be efficiently removed (acetolysed) using mercury(II) acetate in glacial acetic acid, a key step in the synthesis of thionucleoside analogues.

Electron-rich aromatic and heteroaromatic compounds undergo electrophilic substitution with mercury(II) acetate in a reaction known as mercuration. This process introduces an acetoxymercury (-HgOAc) group onto the aromatic ring. For example, phenol (B47542) reacts with mercury(II) acetate to yield the ortho-mercurated product, C₆H₄(OH)-2-HgOAc. The resulting organomercury compounds are valuable synthetic intermediates. The mercury-containing group can be subsequently replaced by other functionalities; for instance, treatment with sodium chloride can replace the acetate with a chloride, and other transformations can introduce halogens or other groups.

This reaction also extends to five-membered heteroaromatic rings such as furan (B31954) and thiophene. Furan undergoes mercuration readily at room temperature to form 2-acetoxymercurifuran. Thiophene also reacts under similar conditions to yield 2-acetoxymercurithiophene. These heteroaromatic organomercurials serve as precursors for further functionalization of the heterocyclic ring system.

Cyclization Reactions and Heterocycle Synthesis

Mercury(II) acetate is a highly effective electrophilic reagent utilized in the synthesis of complex cyclic compounds, particularly heterocyclic and carbocyclic structures. nih.govbeilstein-journals.orgresearchgate.net Its utility stems from its ability to activate unsaturated carbon-carbon bonds (in alkenes, alkynes, and allenes) toward nucleophilic attack. nih.govbeilstein-journals.org The general mechanism for these cyclization reactions involves the initial reaction of the unsaturated bond with a mercury(II) salt, such as mercury(II) acetate, to form a mercurinium ion intermediate (a mercurial carbonium ion). nih.govbeilstein-journals.org This intermediate is then susceptible to attack by an intramolecular nucleophile, leading to the formation of a cyclized organomercury compound. nih.govbeilstein-journals.org This strategy has been widely documented for substrates containing various nucleophiles and has been employed as a key step in the total synthesis of many natural products. nih.govbeilstein-journals.org

Intra- and Intermolecular Cyclization Protocols

Mercury(II) acetate-mediated cyclizations can be performed using either intramolecular or intermolecular strategies, providing a versatile toolkit for synthetic chemists.

Intramolecular Cyclization: In this approach, the reacting alkene or alkyne and the nucleophile are part of the same molecule. nih.govbeilstein-journals.org This method is particularly powerful for constructing five- and six-membered rings. For example, the oxymercuration of unsaturated alcohols or carboxylic acids is a classic method for synthesizing cyclic ethers and lactones, respectively, often with high stereoselectivity. researchgate.net The reaction's stereochemical outcome can be influenced by the participation of neighboring groups. researchgate.net Similarly, nitrogen-containing heterocycles such as pyrrolidines and piperidines can be synthesized from unsaturated amines. researchgate.net

Intermolecular Cyclization: This protocol involves the reaction between two separate molecules, typically an alkene and an external nucleophile, in the presence of mercury(II) acetate. The Hg²⁺ center binds to the alkene, activating it for attack by the nucleophile, which can be water, an alcohol, or another nucleophilic species. wikipedia.org This leads to the formation of a new carbon-nucleophile bond and a carbon-mercury bond, which can be further functionalized.

| Cyclization Type | Description | Substrate Examples | Product Examples |

| Intramolecular | The nucleophile and the unsaturated bond are within the same molecule. | Unsaturated alcohols, carboxylic acids, amines. | Cyclic ethers (tetrahydrofurans), lactones, pyrrolidines, piperidines. researchgate.netresearchgate.net |

| Intermolecular | An external nucleophile attacks the mercury-activated unsaturated bond. | Alkene + Alcohol/Water | Alkoxy or hydroxy addition products. wikipedia.org |

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Dioxanes)

Mercury(II) acetate is particularly adept at facilitating the synthesis of various oxygen-containing heterocycles. Its application in oxymercuration-demercuration reactions is a cornerstone of this chemistry.

Furans: Substituted furans can be synthesized using mercury(II) acetate-mediated cyclization. One notable method involves the reaction of mercury(II) acetate with homopropargyl or allenyl thiolates, which proceeds due to the high affinity of mercury for sulfur (thiophilicity), facilitating the elimination of the sulfur group and subsequent ring closure. researchgate.net Another route is the mercuric acetate-mediated annulation of homopropargylic alcohols that contain a thioether substituent. acs.org Furan itself reacts with mercuric salts in the presence of sodium acetate to form mercurated products like 2-furylmercury chloride, demonstrating the interaction between mercury and the furan ring system. slideshare.net

Dioxanes: The synthesis of dioxane derivatives has also been achieved using mercury(II) acetate. An early report detailed the cyclization of biallyl ether with mercuric acetate in an aqueous medium to produce a diastereomeric mixture of 2,6-disubstituted-p-dioxanes. nih.govresearchgate.net Later modifications to the reaction conditions allowed for the synthesis of these dioxane derivatives with high diastereoselectivity, favoring the cis-isomer. nih.govresearchgate.net This reaction demonstrates the ability of mercury(II) to mediate the formation of six-membered oxygen-containing heterocycles.

| Heterocycle | Precursor(s) | Role of Mercury(II) Acetate | Research Finding |

| Substituted Furans | Homopropargyl or allenyl thiolates; Homopropargylic alcohols. researchgate.netacs.org | Activates the unsaturated system and facilitates cyclization through its thiophilicity. researchgate.net | Provides an efficient route to tetrasubstituted furans. researchgate.netacs.org |

| Substituted Dioxanes | Biallyl ether. nih.govresearchgate.net | Mediates intramolecular cyclization. | Yields 2,6-disubstituted-p-dioxanes with controllable diastereoselectivity. nih.govresearchgate.net |

Coordination Chemistry and Ligand Interactions of Mercury Ii Acetate Ion

Complex Formation with Various Organic Ligands

Mercury(II) acetate (B1210297) is a versatile precursor for the synthesis of a wide range of coordination complexes. ijcrt.orgwikipedia.org The acetate ions can be readily displaced by other ligands, facilitating the formation of new metal-ligand bonds. wikipedia.org The formation of these complexes is often carried out in polar solvents like methanol (B129727) or ethanol, and heating can be employed to promote the reaction. ijcrt.org

Mercury(II) exhibits an exceptionally high affinity for sulfhydryl (thiol) groups (-SH). t3db.caresearchgate.netsrce.hr This strong interaction is a cornerstone of its coordination chemistry and biological activity. The high stability of mercury-thiol bonds is attributed to the soft-soft interaction between the Hg²⁺ ion and the sulfur donor atom. libretexts.org

The formation constants for mercury-thiol complexes are significantly higher than those for complexes with other common donor atoms like oxygen or nitrogen. researchgate.net For instance, the affinity of Hg²⁺ for the sulfhydryl group in cysteine is orders of magnitude greater than its affinity for the amino or carboxylate groups. researchgate.net This pronounced preference for thiol groups means that in a system containing various potential ligands, Hg²⁺ will preferentially bind to any available thiol-containing molecules. researchgate.net This strong binding is utilized in organic synthesis, where mercury(II) acetate can be used as a reagent to remove thiol protecting groups. wikipedia.org

Table 1: Stability Constants of Selected Mercury(II) Complexes

| Ligand | Donor Group(s) | Log K |

| Cysteine | -SH, -NH₂, -COOH | ~14.5 (for Hg-S bond) |

| Glycine | -NH₂, -COOH | ~10.3 |

| Acetate | -COOH | ~5.6 |

Note: Stability constants (K) are a measure of the strength of the interaction between a metal ion and a ligand. Higher values indicate more stable complexes. The values presented are approximate and can vary with experimental conditions.

While the affinity of mercury(II) for carboxylate and amine donors is weaker than for thiols, it still forms stable complexes with these functional groups. researchgate.netresearchgate.net In the absence of softer ligands, mercury(II) acetate will coordinate with ligands containing oxygen and nitrogen donor atoms.

Studies have shown that mercury(II) can form complexes with various polycarboxylates and polyamines. researchgate.netresearchgate.net The interaction with carboxylate groups typically involves the formation of monodentate or bidentate linkages. researchgate.net Similarly, amine groups coordinate to the mercury(II) center through the nitrogen lone pair. The stability of these complexes is influenced by factors such as the number of donor atoms and the chelate ring size if the ligand is multidentate. researchgate.net For example, the interaction of mercury(II) with amino acids involves coordination through both the carboxylate and amino groups. nih.govmdpi.com

Schiff bases, which contain an imine (-C=N-) group, are versatile ligands in coordination chemistry. ijcrt.orgresearchgate.net They are typically formed from the condensation of a primary amine with an aldehyde or ketone. ijcrt.org These ligands are often bidentate or multidentate, coordinating to metal ions through the imine nitrogen and another donor atom, commonly oxygen or sulfur. ijcrt.orgajol.info

Mercury(II) acetate reacts with Schiff bases to form a variety of complexes. ijcrt.orgresearchgate.net The synthesis usually involves mixing the mercury(II) salt and the Schiff base ligand in a suitable solvent, sometimes with heating. ijcrt.org The resulting complexes can exhibit different coordination geometries and numbers depending on the specific Schiff base used. ijcrt.orginorgchemres.org The electronic and steric properties of the Schiff base ligand play a crucial role in determining the structure and stability of the final mercury(II) complex. ijcrt.org

Geometrical and Electronic Structures of Mercury(II) Acetate Complexes

The d¹⁰ electronic configuration of the mercury(II) ion results in no ligand field stabilization energy, which allows for a high degree of flexibility in its coordination geometry. ijcrt.orgresearchgate.net This flexibility leads to a variety of structural possibilities for its complexes.

Mercury(II) complexes commonly exhibit linear, tetrahedral, and octahedral geometries. researchgate.netnumberanalytics.comlibretexts.org A coordination number of two is frequently observed, resulting in a linear geometry, as seen in simple compounds like mercury(II) chloride. numberanalytics.com However, with various organic ligands, distorted geometries are more common. ijcrt.orgresearchgate.net

For instance, complexes with Schiff base ligands often show distorted tetrahedral geometries. inorgchemres.orginorgchemres.org In the solid state, mercury(II) acetate itself consists of isolated molecules with two short Hg-O bonds, but also features weaker intermolecular interactions that lead to a slightly distorted square pyramidal coordination geometry. wikipedia.org The coordination polyhedron can also be described as a deformed trigonal-bipyramidal or square-pyramidal geometry in some complexes. researchgate.net

Table 2: Examples of Coordination Geometries in Mercury(II) Complexes

| Complex Type | Ligand Type | Typical Coordination Geometry |

| Hg(SR)₂ | Thiolate | Linear |

| [Hg(Schiff base)X₂] | Bidentate Schiff base | Distorted Tetrahedral |

| [Hg(OAc)₂(phosphine)] | Phosphine (B1218219) | Distorted Trigonal Bipyramidal |

The coordination number of mercury(II) in its complexes is influenced by several factors:

Size and Charge of the Metal Ion: As a relatively large cation, Hg²⁺ can accommodate a range of coordination numbers, from two to higher values. numberanalytics.com

Size and Steric Hindrance of Ligands: Bulky ligands can sterically hinder the approach of other ligands, leading to lower coordination numbers. numberanalytics.comlibretexts.org Conversely, smaller ligands allow for higher coordination numbers.

Electron-Donating Ability of Ligands: The nature of the donor atom influences the coordination number. Soft ligands like thiols often lead to lower coordination numbers (typically two), while harder ligands like water or fluoride (B91410) can result in higher coordination numbers. solubilityofthings.com

Nature of the Ligand: The structure and denticity of the ligand itself play a significant role. Chelating ligands, which can form multiple bonds with the metal ion, often dictate the resulting coordination geometry and number. ijcrt.org

Ligand Exchange Dynamics and Competitive Binding

The coordination environment of the mercury(II) ion is characterized by high lability, meaning that ligands bound to the Hg(II) center can be rapidly replaced by other ligands present in the solution. This kinetic lability, coupled with the "soft acid" nature of Hg(II) which dictates its binding preferences, leads to dynamic and competitive interactions in the presence of multiple potential ligands. The acetate ion, as a "hard" oxygen-donor ligand, is often readily displaced by "softer" donor atoms like sulfur and nitrogen.

Research into the ligand exchange dynamics of mercury(II) complexes often utilizes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the rates of these processes. For instance, ³¹P NMR studies on mercury(II) acetate complexes with tertiary phosphines have shown that the rate of ligand exchange is significantly enhanced by the presence of excess free phosphine ligand in the solution. cdnsciencepub.com This indicates a dynamic equilibrium where the phosphine ligand rapidly associates and dissociates from the mercury center. Similarly, ¹H NMR studies of Hg(II) binding to peptides have demonstrated that the ligand exchange rate between the free and bound forms of the peptide can be pH-dependent, with the exchange becoming faster at higher pH values. rsc.org This rapid exchange, often occurring on a subsecond timescale, is a hallmark of Hg(II) coordination chemistry. rsc.org

Isotope exchange studies further highlight the dynamic nature of mercury complexes. Spontaneous and rapid isotope exchange has been observed between dissolved elemental mercury, Hg(0), and Hg(II) bound to various ligands, including chloride, ethylenediaminetetraacetate (B1237979) (EDTA), and thiols like cysteine. researchgate.netacs.org This exchange, which involves the transfer of two electrons, can be instantaneous or occur with half-lives as short as 0.1 hours, underscoring the kinetic lability of the Hg(II) coordination sphere. researchgate.netacs.org

Competitive Binding Studies

Competitive binding experiments are crucial for elucidating the hierarchy of ligand affinity for the mercury(II) ion. These studies consistently show that soft, polarizable donor atoms form significantly more stable complexes with Hg(II) than hard oxygen donors like acetate. A stepwise reduction approach has been used to establish a clear order of relative binding strength for Hg(II) with common organic ligands. acs.orgosti.govosti.gov This research demonstrates that strong thiolate functional groups readily displace weaker carboxylate ligands. acs.org

The established order of binding strength is as follows: Dimercaptopropanesulfonate (DMPS) > Glutathione (GSH) > Penicillamine (PEN) > Cysteine (CYS) > Ethylenediaminetetraacetate (EDTA) > Citrate, Acetate, Glycine acs.orgosti.gov

This hierarchy is supported by various experimental observations. For example, in competitive binding studies involving the enzyme chymotrypsin, imidazole (B134444) was found to be a much more potent inhibitor of Hg(II)-induced protein aggregation compared to acetate. nih.gov This suggests a significantly stronger interaction between Hg(II) and the nitrogen donor of imidazole than with the oxygen donor of acetate. The thermodynamic stability constants (Log K) further quantify these differences, although values can vary with experimental conditions. nih.gov

The kinetics of these competitive ligand exchange reactions have also been investigated. Dynamic exchanges from weaker carboxylate ligands (like acetate and citrate) to stronger thiolate ligands are readily observed, with the reaction outcome depending on the relative binding strengths, the abundance of the competing ligands, and the reaction time. acs.org Kinetic studies of ligand substitution, for example, the reaction of the mercury(II)-4-(2-pyridylazo)resorcinol (PAR) complex with 1,2-cyclohexanediamine-N,N,N′,N′-tetraacetic acid (CyDTA), show that the reaction rate is influenced by other ions present, such as halides, which can form mixed-ligand complexes and alter the reaction pathway. oup.com

The following tables present research findings on the kinetics and thermodynamics of these competitive interactions.

Table 1: Kinetic Data for Ligand and Isotope Exchange Reactions Involving Hg(II) Complexes

| Reacting System | Exchanging/Competing Ligands | Method | Key Kinetic Findings | Reference |

|---|---|---|---|---|

| Hg(OAc)₂-(PMePh₂)₂ | Triphenylphosphine (PMePh₂) | ³¹P NMR | Addition of free phosphine greatly enhances the exchange rate. | cdnsciencepub.com |

| ²⁰²Hg(0)aq and ²⁰¹Hg(II)-Ligand | Chloride (Cl⁻), Cysteine (CYS), Glutathione (GSH) | Isotope Analysis (ICP-MS) | Exchange rates were too fast to be calculated (instantaneous). | acs.org |

| ²⁰²Hg(0)aq and ²⁰¹Hg(II)-Ligand | Dimercaptopropanesulfonate (DMPS) | Isotope Analysis (ICP-MS) | Exchange rate constant (k) ≈ 7.0 h⁻¹; Half-life (t₁/₂) ≈ 0.1 h. | acs.org |

| Hg(II)-PAR Complex | CyDTA, Halide ions (X⁻) | Spectrophotometry | Rate constants determined for different reaction pathways: k₁'=(2.4±0.1)×10⁷ M⁻¹s⁻¹, k₂'=(1.9±0.1)×10⁻² s⁻¹, k₃,Cl'=(4.5±0.2)×10⁹ M⁻²s⁻¹. | oup.com |

| Hg(II) and Chymotrypsin | Acetate vs. Imidazole | Turbidity Assay | Imidazole (IC₅₀ = 78 µM) is a much more effective inhibitor of Hg(II)-induced aggregation than acetate (IC₅₀ = 30 µM), indicating stronger competitive binding. | nih.gov |

Table 2: Thermodynamic Stability Constants for Selected Hg(II)-Ligand Complexes

| Ligand | Complex | Log K (Stability Constant) | Experimental Conditions | Reference |

|---|---|---|---|---|

| Acetate | Hg(OAc)₂(s) | 2.5 (Log Kf) | Calculated from solubility at 25°C. | nih.gov |

| Acetate | Hg(OAc)₂ | 23.2 | Not specified. | dovepress.com |

| Imidazole | Hg(Imidazole)₂²⁺ | 16.7 | Not specified. | nih.gov |

| Cysteine (Cys) | Hg(Cys)₂ | 20.3 | pH < 7, competitive ligand exchange method. | acs.org |

| Ethylenediaminetetraacetic acid (EDTA) | Hg(EDTA)²⁻ | 21.5 | Not specified. | dovepress.com |

| Dicysteinyl Tripeptides | Hg(Peptide) | 10⁸ to >10¹⁰ M⁻¹ (Kb) | pH 7.4, 30 mM MOPS buffer, 30°C. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Mercury Ii Acetate Species

Methods for Speciation Analysis in Diverse Matrices

Speciation analysis of mercury involves the separation and quantification of individual mercury species. This is crucial as the environmental impact and toxicity of mercury are contingent on its chemical form. A variety of sophisticated methods have been developed to analyze these species in matrices ranging from water and sediment to biological tissues.

Chromatographic Techniques (e.g., HPLC, GC) Coupled with Atomic Spectrometry

Hyphenated techniques that couple the separation power of chromatography with the high sensitivity of atomic spectrometry are the most common and effective methods for mercury speciation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile mercury compounds. It is often paired with detectors like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Atomic Fluorescence Spectrometry (HPLC-AFS). This combination allows for the effective separation of mercury species with a sensitive and versatile detector. Reversed-phase HPLC is a frequently used approach, separating molecules based on their interaction with a lipophilic stationary phase. To enhance detection sensitivity and reduce retention times for mercury species, mobile phases often contain thiol ligands like L-cysteine or 2-mercaptoethanol.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds. For the analysis of non-volatile organomercury species, a derivatization step is typically required to convert them into volatile forms suitable for GC analysis. GC can be coupled with detectors such as Mass Spectrometry (GC-MS), ICP-MS (GC-ICP-MS), or AFS (GC-AFS). The purge and trap technique is a common and effective pre-concentration method for GC-based mercury speciation analysis.

| Technique | Detector | Key Features | Applications |

| HPLC | ICP-MS, AFS | Separates non-volatile species; High sensitivity and versatility. | Environmental and biological samples. |

| GC | MS, ICP-MS, AFS | Separates volatile and semi-volatile compounds; Often requires derivatization. | Quantification of organomercury species. |

Electrochemical Methods

Electrochemical methods offer a cost-effective, rapid, and portable alternative for the detection of mercury ions. Techniques like Anodic Stripping Voltammetry (ASV) are particularly sensitive for trace metal analysis. In ASV, mercury ions are pre-concentrated onto a working electrode, typically a glassy carbon electrode, and then stripped off by applying a potential ramp, generating a current signal proportional to the mercury concentration. The method can detect dissolved organic and inorganic divalent mercury compounds. Modified electrodes, for instance, those coated with cellulose (B213188) acetate (B1210297) or incorporating ionophores, have been developed to enhance the selectivity and sensitivity of these electrochemical measurements.

| Electrochemical Technique | Key Principle | Advantages | Reported Detection Limit |

| Anodic Stripping Voltammetry (ASV) | Pre-concentration of Hg(II) on an electrode followed by electrochemical stripping. | High sensitivity, portability. | 0.1 µg/L. |

| Amperometric Sensors | Measurement of current resulting from the electrochemical oxidation or reduction of Hg(II). | Good selectivity, applicable to real samples. | 60 nM. |

Spectroscopic Techniques (e.g., UV-Vis, FTIR, NMR, XAS, XPS)

Spectroscopic techniques are invaluable for characterizing the structure and bonding of mercury compounds.

UV-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions in molecules. The interaction of mercury(II) acetate with certain reagents can lead to the formation of colored complexes that can be quantified. For instance, a spectrophotometric method for determining formic acid involves its reaction with mercury(II) acetate, where the change in absorbance is measured. The UV spectrum of a polyvinyl acetate-mercury complex showed a shift in absorption bands, indicating coordination between the mercury and the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of molecules and is useful for identifying functional groups. In studies of a polyvinyl acetate complex with mercury, FTIR confirmed the presence of key functional groups like the carbonyl group and indicated coordination of the metal to the polymer. The technique is also used to characterize compounds used in spectrophotometric methods for mercury determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structure elucidation in solution. While not as common for routine mercury quantification, it can provide detailed information about the chemical environment of mercury and the ligands attached to it. For example, 1H-NMR has been used to characterize the organic compounds that act as ligands for mercury(II).

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of a specific element in a sample. It is particularly useful for speciation in solid or complex matrices without the need for extraction.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

| Spectroscopic Technique | Information Obtained | Application Example for Mercury(II) Acetate Species |

| UV-Vis Spectroscopy | Electronic transitions. | Monitoring reactions involving mercury(II) acetate and characterizing complexes. |

| FTIR Spectroscopy | Molecular vibrations, functional groups. | Confirming metal-ligand coordination in mercury complexes. |

| NMR Spectroscopy | Chemical environment and molecular structure. | Characterizing organic ligands complexed with mercury. |

| XAS | Local geometric and electronic structure. | Speciation of mercury in solid and complex environmental samples. |

| XPS | Elemental composition and chemical state at the surface. | Characterizing the surface of materials modified with mercury compounds. |

Development of Novel Sensor Technologies for Mercury(II) Ion Detection

There is a significant research effort focused on developing novel sensors for the rapid, sensitive, and selective detection of mercury(II) ions, driven by the need for on-site environmental monitoring. These sensors often utilize nanomaterials and advanced recognition elements.

Recent advancements include sensors based on nanoparticles, which offer advantages like rapid response, low cost, and eco-friendliness. These nanosensors can be functionalized to produce a colorimetric or fluorescent response upon binding with Hg(II) ions. For example, gelatin-functionalized silver nanoparticles (AgNPs) have been shown to change color from yellow to colorless in the presence of Hg(II) due to the formation of a Ag/Hg amalgam, with a detection limit of 25 nM.

Fluorescence sensing is another highly sensitive method for detecting Hg(II) ions, valued for its simple operation and rapid response. Quantum dots (QDs) have been employed as fluorescent probes, where the presence of mercuric ions quenches their emission. Aptamer-based sensors, which use short single-stranded DNA or RNA molecules (aptamers) that bind to specific targets, have also been developed. These can be coupled with microfluidic devices for simultaneous detection of multiple heavy metal ions. Electrochemical biosensors using aptamers immobilized on electrodes have also demonstrated high selectivity and the ability to detect Hg(II) at concentrations as low as 0.1 ng/mL.

| Sensor Type | Sensing Principle | Key Features | Reported Limit of Detection (LOD) |

| Nanoparticle-based | Colorimetric or fluorescence change upon Hg(II) binding. | Rapid response, low cost, high sensitivity. | 9.98 nM - 25 nM. |

| Fluorescent | Quenching or enhancement of fluorescence by Hg(II). | High sensitivity and selectivity, rapid response. | 1.09 µM. |

| Aptamer-based | Conformational change of aptamer upon Hg(II) binding leading to a signal. | High specificity and affinity. | 0.70 ppb (approx. 3.5 nM). |

| Electrochemical | Amperometric or voltammetric response to Hg(II). | Portability, low cost, high sensitivity. | 60 nM. |

Theoretical and Computational Chemistry of Mercury Ii Acetate Ion

Electronic Structure and Bonding Analysis

The nature of the interaction between the mercury(II) ion and the acetate (B1210297) ligand is complex, involving a blend of ionic and covalent contributions. Computational techniques are pivotal in dissecting these interactions at an electronic level. In its solid state, mercury(II) acetate consists of individual Hg(OAc)₂ molecules where the mercury-oxygen bonds are approximately 2.07 Å. Additionally, weaker intermolecular bonds of about 2.75 Å contribute to a distorted square pyramidal coordination geometry around the mercury atom wikipedia.org.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules, particularly those containing heavy metals like mercury. byu.edursc.org DFT calculations allow for the accurate modeling of molecular geometries, vibrational frequencies, and electronic spectra of mercury complexes. nih.gov

For mercury compounds, relativistic effects are significant and must be included in calculations for accurate results. researchgate.net This is often achieved by using relativistic effective core potentials (ECPs) for the mercury atom, which replace the core electrons with a potential, simplifying the calculation while retaining accuracy. nih.govacs.org The choice of the exchange-correlation functional is also critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable energetic and structural data for mercury complexes. researchgate.netrsc.org Commonly used functionals include B3LYP, B3PW91, and PBE0. acs.orgrsc.orgresearchgate.nettyut.edu.cn The basis sets for the ligand atoms are typically of Pople's split-valence type or correlation-consistent type, such as 6-311++G(d,p). nih.gov

Studies on various mercury-ligand systems demonstrate the utility of DFT. For instance, DFT has been used to model the molecular structure of mercury(II) thiocyanate (B1210189) complexes in aqueous solution and to analyze their vibrational and UV spectra. nih.gov Similarly, DFT has been applied to understand the interactions between mercury ions and ligands containing carboxylate groups, which are analogous to acetate. acs.org These studies help elucidate the coordination chemistry and bonding, providing a foundation for understanding the behavior of the mercury(II) acetate ion. nih.gov

| Component | Examples | Purpose/Notes |

|---|---|---|

| Functionals | B3LYP, B3PW91, PBE0, M06-2X | Hybrid functionals often provide the best balance of accuracy for geometries and energies. rsc.orgresearchgate.nettdl.org |

| Basis Sets (Mercury) | LANL2DZ, Stuttgart ECPs (e.g., SDD), def2-TZVP | Relativistic Effective Core Potentials (ECPs) are crucial for accurately describing the electronic structure of the heavy mercury atom. nih.govacs.org |

| Basis Sets (Ligands) | 6-31G(d), 6-311++G(d,p), aug-cc-pVTZ | Standard Pople-style or Dunning-style basis sets are typically used for lighter atoms like C, H, and O. nih.govtyut.edu.cn |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals corresponding to the familiar Lewis structure concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orguni-muenchen.de This approach provides a quantitative description of the bonding in terms of orbital occupancies, atomic charges, and the nature of orbital interactions. rug.nlresearchgate.net

For the mercury(II) acetate ion, NBO analysis can be used to probe the character of the mercury-oxygen (Hg-O) bond. The analysis partitions the bond into contributions from the mercury and oxygen atoms. wikipedia.org The degree of ionic versus covalent character is determined by the distribution of the two electrons in the bonding orbital between the two atoms. rug.nlnih.gov A purely covalent bond would have equal sharing, while a significant shift of electron density towards the more electronegative oxygen atom indicates ionic character. wikipedia.orgnih.gov

NBO analysis provides natural atomic charges, which are generally considered more reliable than those from other population analysis methods, especially for systems with high ionic character. researchgate.net A large positive charge on the mercury atom and a corresponding negative charge on the oxygen atoms of the acetate ligand would signify a strong ionic interaction. Furthermore, second-order perturbation theory analysis within the NBO framework can quantify the stabilizing energy from donor-acceptor interactions, such as the donation of electron density from an oxygen lone pair into an empty orbital on the mercury atom, which is indicative of covalent character. uni-muenchen.de

| NBO Parameter | Description | Implication for Hg-O Bond in [Hg(OAc)]⁺ |

|---|---|---|

| Natural Atomic Charge | Calculated charge on each atom. | A high positive charge on Hg and negative charge on O indicate significant ionic character. researchgate.net |

| Bonding Orbital (σHg-O) Polarization | Percentage contribution of each atom's hybrid orbital to the bonding NBO. | A higher percentage on oxygen (>50%) indicates a polar covalent bond, with electron density shifted towards oxygen. uni-muenchen.de |

| Wiberg Bond Index | A measure of the bond order. | A value less than 1 suggests a bond with partial covalent character, weakened by ionic contributions. |

| Donor-Acceptor Interaction Energy (E(2)) | Stabilization energy from delocalization, e.g., from an oxygen lone pair (LPO) to a mercury antibonding orbital (σ*Hg). | Significant E(2) values indicate orbital interactions consistent with covalent character. uni-muenchen.de |

Simulation of Reaction Pathways and Energetics

Computational chemistry is an invaluable tool for mapping out the reaction pathways and determining the energetics of chemical transformations involving the mercury(II) acetate ion. berscience.org Such simulations are crucial for understanding reaction mechanisms, for example, in the well-known oxymercuration of alkenes where mercury(II) acetate is a key reagent. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

For complex reactions, more advanced techniques may be used to find the minimum energy path (MEP) connecting reactants and products. These methods help to elucidate multistep reaction mechanisms and identify any intermediate species. nih.gov Computational studies have been successfully applied to investigate various organomercury reactions, including C-H activation and demethylation pathways, providing detailed mechanistic insights that are often difficult to obtain experimentally. byu.eduberscience.org These computational approaches allow for the systematic study of how different ligands and solvent conditions can influence the reactivity and selectivity of reactions involving the mercury(II) acetate ion.

Non-Covalent Interactions Involving Acetate Ion in Mercury Complexes

While the primary interaction in the mercury(II) acetate ion is the coordinate bond between mercury and the acetate ligand, non-covalent interactions play a crucial role in the structure of larger mercury-acetate complexes and their supramolecular assemblies in the solid state. researchgate.netmdpi.com These interactions, though weaker than covalent or ionic bonds, collectively influence the crystal packing, stability, and physical properties of these compounds. researchgate.net

Modern computational methods are used to identify and characterize these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density topology to find bond paths and characterize the nature of interactions. rsc.org Another powerful tool is the Non-Covalent Interaction (NCI) analysis, which visualizes regions of space where non-covalent interactions occur and classifies them as attractive (e.g., hydrogen bonds) or repulsive (e.g., steric clashes). up.ac.zascirp.orgnih.govresearchgate.net These theoretical analyses are essential for understanding the supramolecular chemistry of mercury complexes. researchgate.netrsc.org

| Interaction Type | Description | Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom (e.g., O=C-O···H-N). | Directs crystal packing and stabilizes the three-dimensional structure. gla.ac.uk |

| Spodium Bonds | A non-covalent interaction involving a Group 12 element (like Hg) acting as an electrophile. mdpi.com | Can lead to the formation of dimers or polymeric chains through secondary Hg···O or Hg···S contacts. rsc.orgmdpi.com |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron density. | Contribute to the overall cohesion and stability of the crystal lattice. mdpi.com |

| C-H···π Interactions | Weak interactions between a C-H bond and a π-system (if aromatic ligands are present). | Can influence the orientation of ligands and the overall molecular conformation. researchgate.net |

Environmental Chemical Behavior and Speciation of Mercury Ii Acetate Species

Transformation Pathways in Natural Systems

In natural environments, mercury(II) acetate (B1210297) rapidly dissociates, releasing the mercuric ion (Hg²⁺). The subsequent transformation of this ion is a complex process governed by a variety of physical, chemical, and biological factors. epa.gov The acetate portion is readily metabolized by microorganisms and does not play a significant long-term role in the environmental fate of the mercury. The primary concern revolves around the conversion of the highly reactive Hg²⁺ ion into other, more toxic or mobile forms of mercury.

Interconversion with Other Mercury Species (e.g., Methylmercury)

Once released into aquatic or terrestrial systems, the Hg²⁺ ion from mercury(II) acetate can undergo several transformation processes, leading to a dynamic equilibrium between different mercury species. The most significant of these transformations is biological methylation.

Methylation: The conversion of inorganic Hg²⁺ to the highly toxic and bioaccumulative methylmercury (B97897) (CH₃Hg⁺) is predominantly a microbially mediated process. nih.gov This transformation is a major environmental concern because methylmercury readily enters the food web and biomagnifies, reaching high concentrations in top predators, including fish and humans. service.gov.ukeuropa.eu The primary methylating agents in anoxic environments, such as sediments, are anaerobic bacteria, including sulfate-reducing bacteria (SRB) and some iron-reducing bacteria (IRB). nih.govacs.org While some studies have suggested the possibility of abiotic methylation involving organic ligands like acetate, this pathway is generally considered less significant in most environments compared to microbial action. researchgate.net The rate of methylation is heavily dependent on the availability of inorganic Hg(II) to these microorganisms. nih.govdovepress.com

Reduction: Hg²⁺ can be reduced to volatile elemental mercury (Hg⁰). This process can be driven by both biotic and abiotic factors. For instance, some bacteria can reduce Hg²⁺ as a detoxification mechanism. Abiotic reduction can be facilitated by dissolved organic matter (DOM), which can chemically reduce Hg(II) to Hg(0) under certain conditions. nih.gov Because elemental mercury is volatile, its formation allows for the evasion of mercury from aquatic systems into the atmosphere, contributing to its long-range transport. epa.gov

Demethylation: The reverse process, the conversion of methylmercury back to inorganic Hg²⁺, is also a critical part of mercury's environmental cycle. Demethylation can occur through various pathways, including photodegradation (breakdown by sunlight) in surface waters and microbial degradation in sediments and the water column. researchgate.net The balance between methylation and demethylation rates ultimately determines the net production and concentration of methylmercury in an ecosystem. acs.org

| Transformation Process | Reactant | Product | Primary Driver | Environmental Significance |

|---|---|---|---|---|

| Methylation | Inorganic Mercury (Hg²⁺) | Methylmercury (CH₃Hg⁺) | Anaerobic Bacteria (e.g., SRB, IRB) | Produces a highly toxic, bioaccumulative neurotoxin. nih.govservice.gov.uk |

| Reduction | Inorganic Mercury (Hg²⁺) | Elemental Mercury (Hg⁰) | Biotic and Abiotic (e.g., DOM) | Increases mercury volatility and atmospheric transport. epa.gov |

| Demethylation | Methylmercury (CH₃Hg⁺) | Inorganic Mercury (Hg²⁺) | Photochemical and Microbial Degradation | Reduces methylmercury levels, affecting net accumulation. researchgate.net |

Role of Organic Matter and Sulfide (B99878) in Speciation

The speciation of Hg²⁺—its distribution among different chemical forms—is profoundly influenced by its interaction with natural organic matter and sulfide. These interactions are critical as they control the solubility, mobility, and bioavailability of mercury for microbial methylation.

Dissolved Organic Matter (DOM): DOM, which includes humic and fulvic acids, is ubiquitous in aquatic and terrestrial environments. It contains various functional groups, particularly reduced sulfur groups (thiols), that form very strong complexes with Hg²⁺. nih.govresearchgate.netmsu.ru This complexation can have a dual effect. On one hand, by binding strongly to Hg²⁺, DOM can reduce its availability for microbial uptake and methylation. acs.org On the other hand, DOM can increase the solubility and transport of mercury in aquatic systems. The exact effect of DOM can be site-specific and depends on the composition of the DOM and the dominant methylating microorganisms present. researchgate.netacs.org

Sulfide (S²⁻): In anoxic environments where sulfate-reducing bacteria are active, sulfide is a key chemical species controlling mercury's fate. Hg²⁺ reacts readily with sulfide to form mercuric sulfide (HgS), a highly insoluble mineral. epa.gov This precipitation effectively removes mercury from the dissolved phase, making it less available for methylation and transport. However, in the presence of excess sulfide, soluble mercury-sulfide complexes (polysulfides) can form, which may increase mercury's mobility and potential bioavailability under certain conditions. diva-portal.org The interplay between Hg²⁺, DOM, and sulfide is a controlling factor in mercury speciation, with DOM often dominating in low-sulfide environments and sulfide precipitation becoming more important as sulfide concentrations increase. researchgate.netdiva-portal.org

| Component | Interaction with Hg²⁺ | Effect on Bioavailability | Effect on Mobility |

|---|---|---|---|

| Dissolved Organic Matter (DOM) | Forms strong complexes via thiol groups. msu.ru | Generally decreases availability for methylation. acs.org | Increases transport in dissolved phase. |

| Sulfide (S²⁻) | Forms highly insoluble mercuric sulfide (HgS). epa.gov | Strongly decreases availability by precipitation. | Decreases mobility; potential for soluble polysulfide formation. diva-portal.org |

Mobility and Fate in Aquatic and Terrestrial Environments

The mobility and ultimate fate of mercury originating from mercury(II) acetate are dictated by its chemical form. In aquatic systems, Hg(II) bound to dissolved organic matter can be transported over long distances in rivers and streams. mdpi.com In contrast, mercury that has been converted to mercuric sulfide tends to be sequestered in sediments. detoxmetals.com Sediments act as a primary sink for mercury in aquatic ecosystems, but this mercury is not permanently locked away. epa.gov Changes in environmental conditions, such as dredging or seasonal anoxia, can lead to the re-mobilization of sediment-bound mercury.

In terrestrial environments, mercury mobility is also closely linked to organic matter. Mercury binds strongly to soil organic matter, which limits its leaching into groundwater. msu.ru However, soil erosion can transport mercury-laden particles into adjacent aquatic systems. mdpi.com The ultimate fate of mercury in both environments involves a combination of sequestration in deep sediments or soils, transport to downstream ecosystems, or re-emission to the atmosphere as elemental mercury. dtu.dkepa.govresearchgate.net

Analytical Challenges in Environmental Speciation Studies

The accurate determination of mercury species in environmental samples is a significant analytical challenge due to several factors.

Low Concentrations: Mercury species, particularly methylmercury, are often present at ultra-trace levels (picograms to nanograms per liter), requiring highly sensitive analytical techniques. scilit.comnih.gov

Sample Integrity: The collection, storage, and handling of samples are critical steps. There is a high risk of contamination or interconversion of mercury species during these processes if rigorous protocols are not followed. vliz.be For example, the presence of oxygen during the preparation of anoxic sediment samples can alter the original speciation. vliz.be

Complex Matrices: Environmental samples such as water, soil, and biota are complex mixtures. The presence of high concentrations of dissolved organic matter or sulfide can interfere with the extraction and detection of mercury species. scilit.comrsc.org

Extraction and Derivatization: Analyzing different mercury species often requires an extraction step to separate them from the sample matrix, followed by a derivatization step (e.g., ethylation) to make them volatile for analysis by gas chromatography. vliz.be These steps can be inefficient or introduce artifacts, leading to inaccurate results.

Common analytical approaches involve coupling a separation technique, like gas chromatography (GC) or liquid chromatography (LC), with a highly sensitive detector, such as cold vapor atomic fluorescence spectrometry (CV-AFS) or inductively coupled plasma mass spectrometry (ICP-MS). vliz.betandfonline.comresearchgate.net Despite advancements, the development of reliable methods for in-situ measurements and for characterizing complex mercury-organic matter associations remains a key area of research. nih.gov

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Ultra-trace Concentrations | Target species are present at pg/L to ng/L levels. scilit.com | Use of highly sensitive detectors (e.g., ICP-MS, AFS) and pre-concentration techniques. rsc.org |

| Sample Preservation | Species can transform or be lost between collection and analysis. vliz.be | Strict clean-sampling protocols, appropriate preservatives, and cold storage. |

| Matrix Interference | DOM, sulfides, and chlorides can interfere with analysis. scilit.com | Matrix-matched standards, advanced sample cleanup, and chromatographic separation. researchgate.net |

| Extraction & Derivatization Artifacts | Incomplete reactions or artifact formation can lead to inaccurate quantification. vliz.be | Method validation with certified reference materials and isotope dilution techniques. |

Future Research Directions in Mercury Ii Acetate Chemistry

Exploration of Novel Synthetic Methodologies for Mercury(II) Acetate-Derived Catalysts

Future research in Mercury(II) acetate (B1210297) chemistry is poised to explore novel synthetic methodologies for catalysts that are either derived from or inspired by its unique reactivity. Mercury(II) acetate is well-known for its utility in various reactions, including oxymercuration, a process that adds an acetoxymercury group and a hydroxyl group across a double bond, typically following Markovnikov's rule unacademy.comwikipedia.org. It has also been employed in cyclization reactions to form complex heterocyclic and carbocyclic structures, sometimes achieving stereoselectivity that is difficult with other transition metal salts nih.govresearchgate.net. For instance, it has been used in the synthesis of aurones through the oxidation of 2'-hydroxychalcones researchgate.net and in the creation of N-vinyl-1,2,3-triazole derivatives rsc.org.

While direct use of Mercury(II) acetate as a stoichiometric reagent is being phased out due to toxicity concerns, future research could focus on developing catalysts that retain the desirable reactivity patterns of mercury while significantly reducing its environmental impact. This could involve:

Ligand Modification: Investigating new ligand systems around the Hg(II) center that could alter its catalytic activity, stability, and recyclability, potentially enabling its use in catalytic rather than stoichiometric amounts, or facilitating easier recovery and reuse.

Supported Catalysts: Developing heterogeneous catalysts where Mercury(II) is immobilized on various supports (e.g., carbon materials, metal oxides, polymeric resins) to prevent leaching and improve reusability. This approach aims to create "derived catalysts" that offer similar catalytic performance to homogeneous mercury(II) acetate but with enhanced sustainability profiles.

Flow Chemistry and Microreactors: Applying flow chemistry and microreactor technologies to mercury-mediated reactions. These platforms can offer better control over reaction conditions, potentially allowing for lower catalyst loadings, increased efficiency, and safer handling of mercury-containing intermediates, paving the way for more controlled synthesis of derived catalysts.

Advanced Mechanistic Elucidation of Mercury-Mediated Reactions

A deeper understanding of the fundamental mechanisms governing mercury-mediated reactions is crucial for rational catalyst design and the development of sustainable alternatives. Mercury(II) acetate's role in reactions like oxymercuration involves a three-step mechanism: the alkene's nucleophilic double bond attacks the mercury ion, ejecting an acetoxy group and forming a mercurinium ion; a nucleophilic water molecule then attacks the more substituted carbon; and finally, an acetate ion deprotonates the alkyloxonium ion to yield the alcohol product unacademy.comwikipedia.org. This process is known for its anti-addition and Markovnikov regioselectivity, and it does not involve carbocation rearrangements unacademy.comwikipedia.org.

Future research will focus on advanced mechanistic elucidation using a combination of experimental and computational techniques:

In Situ Spectroscopy: Employing advanced spectroscopic techniques (e.g., NMR, IR, XAS) to identify transient intermediates and transition states in real-time during mercury-mediated reactions. This can provide direct evidence for proposed mechanisms and reveal unexpected pathways.

Quantum Chemical Calculations (DFT): Utilizing high-level Density Functional Theory (DFT) calculations to map out potential energy surfaces, calculate activation barriers, and predict reaction pathways. DFT has already been applied to investigate catalytic mechanisms of enzymatic mercury methylation and demethylation nih.govnih.gov, and to understand mercury removal mechanisms on various surfaces rsc.orgtyut.edu.cnresearchgate.netmdpi.com. Such computational studies can provide insights into the electronic structure and bonding that dictate reactivity and selectivity. For example, DFT calculations have been used to study the Hg-catalyzed oxidation of methane, suggesting a closed-shell electrophilic C-H activation mechanism byu.edu.

Kinetic Isotope Effects (KIEs): Performing detailed kinetic isotope effect studies to pinpoint rate-determining steps and confirm the involvement of specific atoms in bond-breaking and bond-forming processes.

Understanding Catalyst Deactivation: Investigating the molecular-level mechanisms of catalyst deactivation in mercury-containing systems, which is critical for designing more robust and long-lasting catalysts. Research has shown that elemental mercury can interact with palladium catalysts through redox-transmetallation and amalgamation, leading to decreased catalytic activity, highlighting the complexities of catalyst poisoning chemrxiv.orgacs.org.

Development of Sustainable Alternatives for Mercury(II) Acetate in Synthesis

The Minamata Convention on Mercury underscores the global effort to reduce mercury pollution, driving the urgent need for sustainable alternatives to mercury(II) acetate in chemical synthesis pnas.org. Traditional industrial processes, such as acetylene (B1199291) hydrochlorination for vinyl chloride monomer (VCM) production, heavily relied on mercury(II) chloride catalysts, which pose severe environmental and health risks mdpi.comprimescholars.comdicp.ac.cn.

Significant progress has been made in developing mercury-free catalysts, and future research will continue to push these boundaries:

Noble Metal Catalysts: Gold (Au) and ruthenium (Ru) based catalysts are considered promising alternatives for reactions like acetylene hydrochlorination mdpi.comdicp.ac.cn. Future research will focus on improving their activity, stability, and cost-effectiveness. For instance, the performance of Au/Cu catalysts has been enhanced by introducing organic ion ligands, which prevent the reduction of active Au³⁺, leading to longer catalyst lifetimes primescholars.com.

Non-Noble Metal Catalysts: Exploring earth-abundant and less toxic non-noble metals (e.g., copper, bismuth, iron) as active components in catalysts. Multi-component composite catalysts with cuprous chloride, ruthenium chloride, and bismuth chloride on activated carbon have shown high activity and stability in acetylene hydrochlorination gychbjb.com.